Cas no 1804833-36-0 (4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol)

4-(クロロメチル)-3-ヨード-6-(トリフルオロメトキシ)ピリジン-2-メタノールは、高度に官能基化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にクロロメチル基、ヨード基、トリフルオロメトキシ基、ヒドロキシメチル基を有し、多様な化学変換が可能な点が特徴です。特に、ハロゲン置換基の存在により、カップリング反応や求核置換反応への高い反応性を示します。トリフルオロメトキシ基の導入により、脂溶性の向上や代謝安定性の付与が期待され、生物活性化合物の設計において有用な骨格となります。

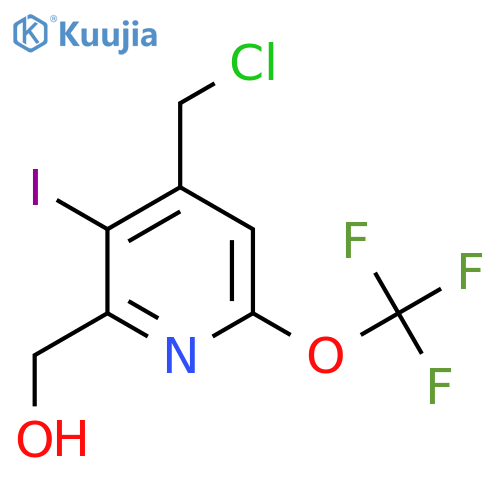

1804833-36-0 structure

商品名:4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol

CAS番号:1804833-36-0

MF:C8H6ClF3INO2

メガワット:367.49142408371

CID:4813965

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol

-

- インチ: 1S/C8H6ClF3INO2/c9-2-4-1-6(16-8(10,11)12)14-5(3-15)7(4)13/h1,15H,2-3H2

- InChIKey: AYSQDYOTIPKWCX-UHFFFAOYSA-N

- ほほえんだ: IC1C(CO)=NC(=CC=1CCl)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 232

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089340-1g |

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol |

1804833-36-0 | 97% | 1g |

$1,549.60 | 2022-04-01 |

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1804833-36-0 (4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol) 関連製品

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬